An In-depth Technical Guide to 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester)
An In-depth Technical Guide to 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) is a key bifunctional chelating agent instrumental in the advancement of radiopharmaceuticals and molecular imaging. Its unique structure, featuring a DOTA macrocycle for robust metal chelation, a reactive aminoethyl group for bioconjugation, and tert-butyl ester protecting groups for controlled synthesis, makes it a versatile tool in the development of targeted diagnostic and therapeutic agents.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, complete with quantitative data, detailed experimental protocols, and workflow visualizations to support researchers in its effective utilization.
Core Concepts and Chemical Properties
2-Aminoethyl-mono-amide-DOTA-tris(tBu ester), with the CAS number 173308-19-5, is a derivative of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[1][2] The core DOTA framework provides a high-affinity binding site for a variety of trivalent metal ions, forming highly stable complexes. This stability is crucial in radiopharmaceutical applications to prevent the premature release of the radiometal in vivo.[2]
The key features of its chemical structure are:
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DOTA Macrocycle: Forms thermodynamically stable and kinetically inert complexes with radionuclides.
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Aminoethyl-mono-amide Group: Provides a primary amine functional group that serves as a readily available attachment point for covalent conjugation to biomolecules such as peptides, antibodies, and other targeting ligands.[1][2]
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Tris(tBu ester) Groups: These tert-butyl ester groups protect three of the four carboxylic acid arms of the DOTA cage. This protection strategy allows for selective conjugation through the aminoethyl group and prevents unwanted side reactions during the coupling process. The tert-butyl esters can be removed under acidic conditions to allow for metal chelation.[1]
A summary of its chemical and physical properties is presented in the table below.
| Property | Value |
| Full Chemical Name | tert-butyl 2-[4-[2-(2-aminoethylamino)-2-oxoethyl]-7,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate |
| CAS Number | 173308-19-5 |
| Molecular Formula | C₃₀H₅₈N₆O₇ |
| Molecular Weight | 614.82 g/mol |
| Purity | > 96% |
Data Presentation
Table 1: Radiolabeling Efficiency and Specific Activity of ⁶⁸Ga-labeled DOTA-Peptides
| Peptide | Radiolabeling Efficiency (%) | Molar Activity (MBq/nmol) | Specific Activity (GBq/µmol) | Reference |
| [⁶⁸Ga]P5 | >95% | 2.8 | 2.8 | [3] |
| [⁶⁸Ga]P6 | >95% | 1.7 | 1.7 | [3] |
| ⁶⁸Ga-DOTATOC | Not specified | Not specified | up to 1 | [4] |
Table 2: In Vitro Stability of DOTA-Radioconjugates in Human Serum
| Radioconjugate | Incubation Time | % Intact Conjugate | Reference |
| ⁸⁸Y-DOTA | 17 days | No significant release | [1] |
| [¹⁷⁷Lu]Lu-PSMA-617 | 24 hours | >99% | [5] |
| [¹⁷⁵Lu]Lu-DOTAGA-mAb (p-NCS-bz linker) | 24 hours | ≥99% | [5] |
| [¹⁷⁵Lu]Lu-DOTAGA-mAb (cysteine-maleimide linker) | 24 hours | 92% | [5] |
Experimental Protocols
Synthesis of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester)
A plausible synthetic route would be:
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Activation of DOTA-tris(tBu ester): The free carboxylic acid of DOTA-tris(tBu ester) is activated, for example, by forming an N-hydroxysuccinimide (NHS) ester.
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Coupling with protected ethylenediamine: The activated DOTA-tris(tBu ester) is then reacted with a mono-protected ethylenediamine, such as N-Boc-ethylenediamine.
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Deprotection: The Boc protecting group is removed from the terminal amine using an acid, such as trifluoroacetic acid (TFA), to yield the final product.
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Purification: The crude product is purified using chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC).
A procedure for the synthesis of a related compound, (2-Aminoethyl)carbamic acid tert-butyl ester, which could be used in the coupling step, involves the reaction of tert-butyl phenyl carbonate with 1,2-ethanediamine in ethanol.[6]
Bioconjugation to a Monoclonal Antibody (mAb)
This protocol is a general guideline for the conjugation of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) to a monoclonal antibody via the formation of a stable amide bond. This requires the activation of a carboxyl group on the antibody or, more commonly, the modification of the chelator to be amine-reactive. For this guide, we will assume the primary amine of the chelator is reacting with an activated carboxyl group on the antibody.
Materials:
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Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
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2-Aminoethyl-mono-amide-DOTA-tris(tBu ester)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysuccinimide (NHS)
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Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
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Purification column (e.g., size-exclusion chromatography)
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Anhydrous Dimethylformamide (DMF)
Procedure:
-
Antibody Preparation: Prepare the mAb solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Activation of Antibody Carboxyl Groups:
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Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the mAb solution.
-
Allow the reaction to proceed at room temperature for 1 hour to form the amine-reactive NHS ester on the antibody's glutamic and aspartic acid residues.
-
-
Conjugation:
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Dissolve 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) in anhydrous DMF.
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Add a 5 to 10-fold molar excess of the dissolved chelator to the activated mAb solution.
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Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Purification: Purify the resulting DOTA-mAb conjugate from the excess chelator and other reagents using size-exclusion chromatography (e.g., a PD-10 column) equilibrated with a suitable storage buffer (e.g., PBS).
Radiolabeling with Gallium-68 (⁶⁸Ga)
This protocol outlines the radiolabeling of a DOTA-conjugated peptide with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
Sodium acetate buffer (1 M, pH 4.5)
-
DOTA-conjugated peptide
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain a solution of ⁶⁸GaCl₃.
-
Reaction Setup:
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In a sterile, pyrogen-free vial, add the desired amount of DOTA-conjugated peptide (typically 10-50 µg).
-
Add sodium acetate buffer to adjust the pH of the ⁶⁸GaCl₃ solution to between 3.5 and 4.5.
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Add the pH-adjusted ⁶⁸GaCl₃ solution to the vial containing the peptide.
-
-
Incubation: Incubate the reaction mixture at 95°C for 5-15 minutes.
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Quality Control: After incubation, perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity of the ⁶⁸Ga-labeled peptide.
Mandatory Visualizations
Diagram 1: General Workflow for the Development of a ⁶⁸Ga-labeled Radiopharmaceutical
Caption: Workflow from chelator to in vivo application.
Diagram 2: Bioconjugation Reaction Scheme
Caption: Amide bond formation in bioconjugation.
Diagram 3: Radiolabeling Workflow with Gallium-68
Caption: Step-by-step ⁶⁸Ga radiolabeling process.
References
- 1. Evaluation of the serum stability and in vivo biodistribution of CHX-DTPA and other ligands for yttrium labeling of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminoethyl-mono-amide-DOTA-tris(t-Bu ester) | AxisPharm [axispharm.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Liquid Chromatography ICP-MS to Assess the Stability of 175Lu- and natGa-Based Tumor-Targeting Agents towards the Development of 177Lu- and 68Ga-Labeled Radiopharmaceuticals | MDPI [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
